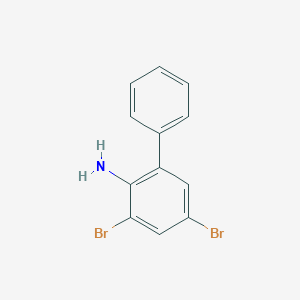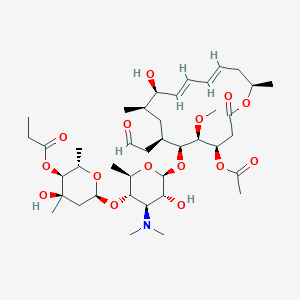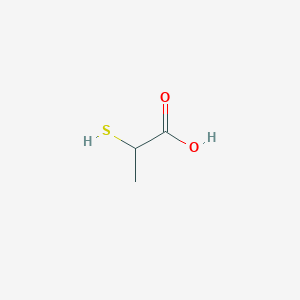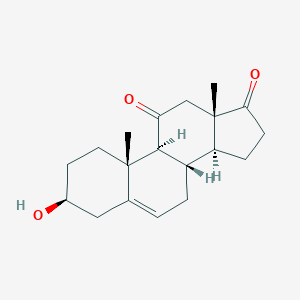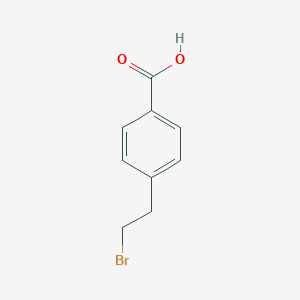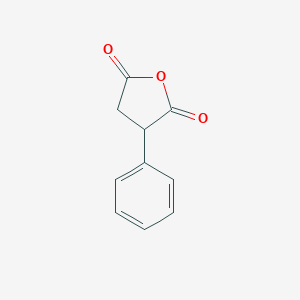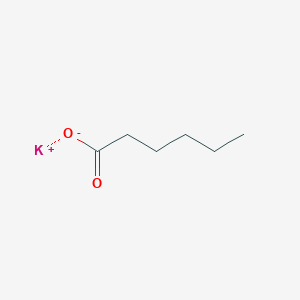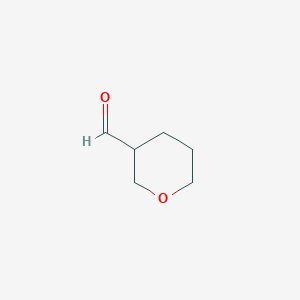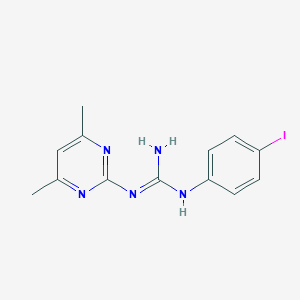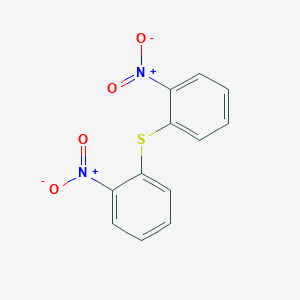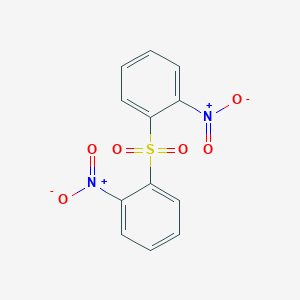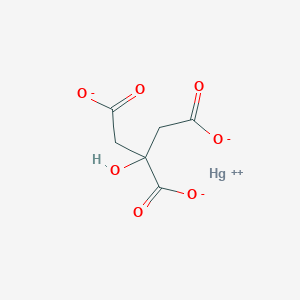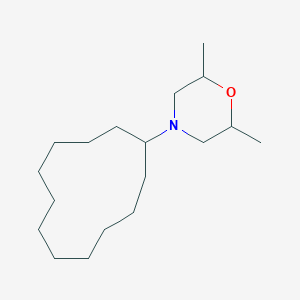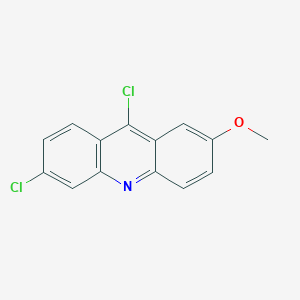
6,9-Dichloro-2-methoxyacridine
Übersicht
Beschreibung
6,9-Dichloro-2-methoxyacridine (DCMA) is a chemical compound with potential applications in medicinal chemistry. It is a derivative of acridine, a heterocyclic compound that has been extensively studied for its biological activities, including antimalarial, antitrypanosomal, and antileishmanial properties .
Synthesis Analysis
The synthesis of bis(9-amino-6-chloro-2-methoxyacridines), which are structurally related to DCMA, involves linking acridine moieties with various linkers such as alkanediamines and polyamines. These compounds have been synthesized and tested for their antiparasitic activities, demonstrating the importance of the linker in determining the activity and cytotoxicity of the compounds .
Molecular Structure Analysis
The molecular structure of DCMA has been determined to be triclinic with a space group P1. The acridine nucleus of DCMA is slightly buckled and does not exhibit mirror symmetry along the C(9)-N(10) line. The presence of chlorine atoms at positions 6 and 9 on the acridine ring induces a significant shortening of adjacent bonds compared to acridines with a chlorine atom at position 6 alone .
Chemical Reactions Analysis
DCMA and its derivatives have been involved in reactions with other molecules, such as 6-aminouracil derivatives, to form novel acridine substituted uracils. These reactions typically involve the formation of enamines and have been characterized by X-ray crystallography .
Physical and Chemical Properties Analysis
The physical and chemical properties of DCMA are influenced by its molecular structure. The triclinic crystal structure and the presence of chlorine and methoxy substituents on the acridine ring affect its reactivity and interactions with other molecules. For instance, the intercalation of 2-methoxy-6-chloro-9-aminoacridine derivatives into DNA has been studied using 1H NMR spectroscopy, revealing sequence specificity and potential hydrogen bonding interactions with nucleic acids . The specific properties of DCMA, such as solubility, melting point, and reactivity, are determined by these structural characteristics, although these properties are not detailed in the provided papers.
Wissenschaftliche Forschungsanwendungen
Preparation of 6-chloro-2-methoxy-acridin-9-ylamine
- Application Summary : 6,9-Dichloro-2-methoxyacridine is used to prepare 6-chloro-2-methoxy-acridin-9-ylamine .
- Methods of Application : This compound is prepared by reacting 6,9-Dichloro-2-methoxyacridine with phenol and ammonium carbonate .
- Results or Outcomes : The result of this reaction is the formation of 6-chloro-2-methoxy-acridin-9-ylamine .
Preparation of 9-amino-6-chloro-2-methoxyacridine
- Application Summary : 6,9-Dichloro-2-methoxyacridine is used in the preparation of 9-amino-6-chloro-2-methoxyacridine .
- Results or Outcomes : The result of this application is the formation of 9-amino-6-chloro-2-methoxyacridine .
Preparation of N’- (6-Chloro-2-methoxy-acridin-9-yl)-heptylamine and N,N’-bis- (6-chloro-2-methoxy-acridin-9-yl)-hexane-1,6-diamine
- Application Summary : 6,9-Dichloro-2-methoxyacridine is used in the preparation of N’- (6-Chloro-2-methoxy-acridin-9-yl)-heptylamine and N,N’-bis- (6-chloro-2-methoxy-acridin-9-yl)-hexane-1,6-diamine .
- Results or Outcomes : The result of this application is the formation of N’- (6-Chloro-2-methoxy-acridin-9-yl)-heptylamine and N,N’-bis- (6-chloro-2-methoxy-acridin-9-yl)-hexane-1,6-diamine .
Preparation of 4-aminoquinoline and 9-aminoacridine derivatives
- Application Summary : 6,9-Dichloro-2-methoxyacridine is involved in the preparation of 4-aminoquinoline and 9-aminoacridine derivatives .
- Methods of Application : This is achieved by reaction with quinolizidinylalkylamines .
- Results or Outcomes : The result of this application is the formation of 4-aminoquinoline and 9-aminoacridine derivatives .
Safety And Hazards
Eigenschaften
IUPAC Name |
6,9-dichloro-2-methoxyacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO/c1-18-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRNQWYNHLLOGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235331 | |
| Record name | 3,9-Dichloro-7-methoxyacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,9-Dichloro-2-methoxyacridine | |
CAS RN |
86-38-4 | |
| Record name | 6,9-Dichloro-2-methoxyacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,9-Dichloro-7-methoxyacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,9-Dichloro-2-methoxyacridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,9-Dichloro-2-methoxyacridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,9-Dichloro-7-methoxyacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-dichloro-7-methoxyacridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,9-DICHLORO-7-METHOXYACRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7V65XW6XU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



